Superior CFTR Activation Potency Compared to Genistein and NS1619
In a head-to-head comparison of CFTR activation potency, NS004 demonstrates an EC50 value of 87 ± 14 nM, which is significantly more potent than both NS1619 (EC50 = 472 ± 88 nM) and genistein (EC50 = 4.4 ± 0.5 μM) [1]. This represents a 5.4-fold increase in potency over NS1619 and a 50.6-fold increase over genistein [1].
| Evidence Dimension | CFTR Activation Potency (EC50) |
|---|---|
| Target Compound Data | 87 ± 14 nM |
| Comparator Or Baseline | NS1619: 472 ± 88 nM; Genistein: 4.4 ± 0.5 μM |
| Quantified Difference | NS004 is 5.4× more potent than NS1619; 50.6× more potent than genistein |
| Conditions | In vitro CFTR chloride channel activity assay |
Why This Matters
For CFTR research, the superior potency of NS004 allows for lower working concentrations, reducing potential off-target effects and enabling more sensitive detection of CFTR modulation in cellular models.
- [1] Al-Nakkash, L., Hu, S., Li, M., & Hwang, T. C. (2001). A common mechanism for cystic fibrosis transmembrane conductance regulator protein activation by genistein and benzimidazolone analogs. Journal of Pharmacology and Experimental Therapeutics, 296(2), 464-472. View Source
